2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide
Description
The compound 2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl-5-oxo group and an ethylacetamide side chain linked to a 2-fluorophenoxy moiety.
Synthetic routes for analogous thiazolo[3,2-a]pyrimidine derivatives involve condensation reactions, as demonstrated in the synthesis of 2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (yield: 70%, MW = 225 g/mol) and its amide derivatives . The incorporation of fluorinated aromatic groups, as in the target compound, is hypothesized to enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c1-11-8-16(23)21-12(10-25-17(21)20-11)6-7-19-15(22)9-24-14-5-3-2-4-13(14)18/h2-5,8,10H,6-7,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFWZFSVVAIXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, case studies, and detailed research findings.
Molecular Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 335.39 g/mol
Structural Features
The compound features:
- A fluorophenoxy group which may enhance lipophilicity and biological activity.
- A thiazolo-pyrimidine moiety that is often associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazolo-pyrimidines have shown efficacy against a range of bacterial strains.
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazolo-pyrimidine derivative | Antibacterial | 0.125 - 8 | |
| Fluoroquinolone derivatives | Antimicrobial | 1 - 8 |
Anticancer Activity
Compounds containing thiazole and pyrimidine rings have been evaluated for their anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Leukemia Cells
A study evaluated the cytotoxic activity of thiazolo-pyrimidine derivatives against murine leukemia (L1210) and human leukemia (K562) cell lines. The results indicated:
- IC50 Values : Ranged from 5 μM to 15 μM, indicating moderate to high potency against these cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Compounds similar in structure have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells via mitochondrial pathways.
Pharmacokinetics
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound:
- Absorption : Expected to have good oral bioavailability due to the lipophilic nature imparted by the fluorophenoxy group.
- Distribution : Likely to distribute well in tissues, given its molecular structure.
- Metabolism : Predicted to undergo hepatic metabolism, with potential for active metabolites.
- Excretion : Primarily through renal pathways.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
The thiazolo[3,2-a]pyrimidine scaffold is a common feature in several bioactive compounds. Key analogs include:
Key Observations :
Phenoxyacetamide Derivatives
Phenoxyacetamides are prevalent in drug discovery due to their modular synthesis and tunable pharmacokinetics. Notable examples include:
Key Observations :
- Thiazolidinedione-containing analogs (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide) exhibit hypoglycemic activity, suggesting that the target compound’s thiazolo[3,2-a]pyrimidine core could be tailored for metabolic disorders .
Physicochemical and Pharmacokinetic Comparisons
Key Insights :
- The fluorine atom in the target compound likely improves metabolic stability by blocking cytochrome P450-mediated oxidation .
- Lower synthetic yields for thiazolo[3,2-a]pyrimidine derivatives (e.g., 46% for tetrahydrofuran-linked amides) suggest challenges in optimizing reaction conditions for complex analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
